N-Hydroxy Riluzole-13C,15N2 is a stable isotope-labeled analogue of N-Hydroxy Riluzole, which is a metabolite of the drug Riluzole. The compound is characterized by its incorporation of carbon-13 and nitrogen-15 isotopes, which enhances its utility in various scientific research applications. The molecular formula for N-Hydroxy Riluzole-13C,15N2 is C7[13C]H5F3[15N]2O2S, and it has a molecular weight of 253.18 g/mol .
N-Hydroxy Riluzole-13C,15N2 falls under the category of stable isotope-labeled compounds, which are widely used in biochemical and pharmacological research to trace metabolic pathways and study drug interactions in vivo. This compound is particularly relevant in studies involving neuropharmacology due to its relation to Riluzole, a drug utilized in the treatment of amyotrophic lateral sclerosis and other neurological disorders .
The synthesis of N-Hydroxy Riluzole-13C,15N2 typically involves specialized techniques to incorporate the carbon-13 and nitrogen-15 isotopes into the molecular framework of N-Hydroxy Riluzole. The general synthetic approach includes:
While specific proprietary methods may vary by manufacturer, these general principles guide the production of this compound .
The molecular structure of N-Hydroxy Riluzole-13C,15N2 can be described as follows:
The presence of fluorine atoms contributes to its unique chemical properties, making it suitable for various analytical applications .
N-Hydroxy Riluzole-13C,15N2 can participate in several chemical reactions:
Reagents commonly used in reactions involving N-Hydroxy Riluzole-13C,15N2 include:
The reaction conditions are typically optimized for temperature and pH to ensure desired outcomes are achieved .
The products from these reactions depend on the specific conditions applied. For example:
The mechanism of action for N-Hydroxy Riluzole-13C,15N2 parallels that of its parent compound Riluzole. It is known to exert neuroprotective effects through several pathways:
This multi-faceted mechanism underlies its therapeutic potential in treating conditions such as amyotrophic lateral sclerosis .
Key physical properties include:
Chemical properties encompass:
These properties make N-Hydroxy Riluzole-13C,15N2 suitable for various analytical applications in both research and industry settings .
N-Hydroxy Riluzole-13C,15N2 has diverse applications across several scientific fields:
The stable isotope labeling enhances its utility by allowing researchers to track the compound's behavior within biological systems effectively .
N-Hydroxy Riluzole-13C,15N2 is a site-specific isotopically labeled derivative of the neuroprotective agent riluzole. Its systematic IUPAC name is 6-(trifluoromethoxy)-1,3-benzothiazol-2-amine-N-hydroxy-13C,15N2, reflecting the replacement of the standard benzothiazole nitrogen atoms with 15N and one carbon atom with 13C. The structural modification occurs specifically at the 2-amine group (–NH2), which is hydroxylated to form the –NHOH functional group characteristic of the "N-Hydroxy" designation. This compound is cataloged under multiple identifiers including CAS 1189887-96-4 [4] and CID 46781897 in PubChem [1]. Its chemical registry distinguishes it from both the parent riluzole (CAS 1744-22-5) and other isotopic variants such as Riluzole-13C,15N2 (CAS 1215552-03-6) [4] [6].
The strategic incorporation of 13C and 15N isotopes serves critical objectives in drug metabolism and pharmacokinetic studies:
The selection of the benzothiazole core for isotopic enrichment is based on its role as the pharmacophore responsible for glutamate release inhibition and neuroprotective effects [7].
The molecular formula of N-Hydroxy Riluzole-13C,15N2 is C713CH5F315N2O2S, with a monoisotopic mass of 253.18 g/mol [4]. This represents a +3.98 Da shift from non-isotopic N-Hydroxy Riluzole (C8H5F3N2O2S, 249.20 g/mol) due to the combined mass effects of 13C (+1 Da) and two 15N atoms (+2 Da each relative to 14N). High-resolution mass spectrometry (HRMS) analysis reveals key fragmentation patterns:
Table 1: Mass Spectrometric Characteristics of N-Hydroxy Riluzole-13C,15N2
Parameter | Value | Significance |
---|---|---|
Accurate Mass (m/z) | 253.0185 [M+H]+ | Distinguishes from natural-abundance isotopes |
Characteristic Fragments | 235.98 (M–OH)+ | Reflects N–OH bond cleavage |
207.99 (M–NHOH)+ | Benzothiazole core with 13C/15N | |
Isotopic Purity | >99% 13C; >98% 15N | Ensures reliability in tracer studies [1] |
The unique isotopic cluster pattern (absence of M+1/M+2 peaks) confirms synthetic incorporation efficiency and analytical utility [4].
NMR Spectroscopy: Multidimensional NMR techniques provide atomic-level validation of the structure and isotopic enrichment sites:
Table 2: Key NMR Assignments for N-Hydroxy Riluzole-13C,15N2
Nucleus | Chemical Shift (δ) | Multiplicity | Assignment |
---|---|---|---|
1H | 10.20 | s (broad) | N–OH proton |
1H | 7.85 | d | H7 benzothiazole |
1H | 7.25 | d | H4 benzothiazole |
13C | 155.8 | s | C2 (benzothiazole, enriched) |
15N | 120.5 | s | N1 (benzothiazole) |
15N | 250.3 | s | N–OH nitrogen |
X-ray Crystallography: While structural data for this specific compound is limited in public repositories, its non-isotopic counterpart shows a planar benzothiazole core with dihedral angles <5° between rings. The N–OH group adopts a syn conformation relative to the thiazole sulfur, stabilized by intramolecular S···O interactions (2.90 Å) [6]. Isotopic substitution is not expected to alter crystallographic parameters beyond reduced X-ray scattering at labeled sites.
Structural and functional distinctions between N-Hydroxy Riluzole-13C,15N2 and related compounds reveal key structure-property relationships:
Table 3: Structural and Functional Comparison with Key Riluzole Derivatives
Compound | Molecular Formula | Molecular Weight | Key Structural Feature | Primary Application |
---|---|---|---|---|
N-Hydroxy Riluzole-13C,15N2 | C713CH5F315N2O2S | 253.18 | 13C/15N-labeled N–OH | Metabolic tracer studies |
Riluzole (parent) | C8H5F3N2OS | 234.20 | Unmodified 2-amine | ALS therapy [6] |
Riluzole-13C,15N2 | C713CH5F315N2OS | 237.18 | Isotopic core without N–OH | Quantitative bioanalysis |
4-Bromo Riluzole | C8H4BrF3N2OS | 313.09 | Bromination at C4 position | Impurity profiling [4] |
N-Hydroxy Riluzole O-β-D-glucuronide-13C,15N2 | C14H14F315N2O8S | 462.32* | O-Glucuronide conjugate | Phase II metabolism identification [5] |
Note: Mass includes natural-abundance isotopes except at specified labeled positions.
The N–OH modification fundamentally alters reactivity compared to the parent riluzole, enabling phase II conjugation rather than cytochrome P450-mediated oxidation—a critical distinction in metabolic fate studies [2] [5].
CAS No.: 192126-76-4
CAS No.: 10025-85-1
CAS No.: 53078-86-7
CAS No.: 24622-61-5
CAS No.: 13982-63-3
CAS No.: 13131-49-2